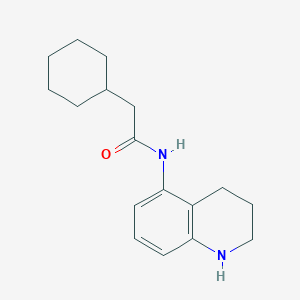

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Übersicht

Beschreibung

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular weight of 272.39 . It is available in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclohexyl-N-(1,2,3,4-tetrahydro-5-quinolinyl)acetamide . The InChI code, which provides a unique identifier for the compound, is 1S/C17H24N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h4,9-10,13,18H,1-3,5-8,11-12H2,(H,19,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.39 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

- The structural aspects of amide-containing isoquinoline derivatives, closely related to 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide, have been studied, revealing unique behaviors in the presence of different acids. These compounds form gels or crystalline solids depending on the acid used, and their fluorescence properties change upon interaction with different substances (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antiproliferative Activities

- A study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, which include the this compound structure, found significant antiproliferative activities against various human cancer cell lines. Notably, a specific compound demonstrated potent activity against nasopharyngeal carcinoma cells without cytotoxicity to peripheral blood mononuclear cells (Chen et al., 2013).

Antimicrobial and Potential Pharmacological Applications

- The synthesis and antimicrobial activity of tetrahydroquinoline derivatives, related to this compound, have been reported. These compounds have shown efficacy against various microbial strains, suggesting potential in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Analgesic and Anti-Inflammatory Activities

- Research on quinazolinyl acetamides, structurally similar to this compound, has demonstrated potential analgesic and anti-inflammatory activities. These compounds showed significant effects in tests, compared to standard drugs, with minimal ulcerogenic potential (Alagarsamy et al., 2015).

Antioxidant Properties

- A study on 2,4-substituted tetrahydroquinolines, which are related to this compound, revealed prominent anti-radical capacity, surpassing even commercial antioxidants like vitamin E. This indicates the potential of these compounds as effective antioxidants (Kouznetsov et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

The primary targets of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound will likely become available .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Eigenschaften

IUPAC Name |

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h4,9-10,13,18H,1-3,5-8,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISAGGHSGOBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=CC3=C2CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)

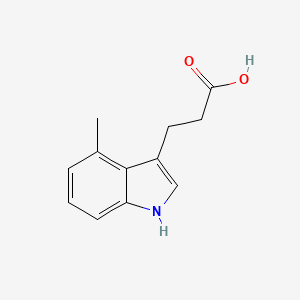

![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)